rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylatehydrochloride
Description
rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a fluorine atom at the 3-position, a phenyl group at the 4-position, and an ethyl ester moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational rigidity and ability to mimic bioactive peptide structures . This compound’s stereochemistry (3R,4S) and fluorinated substituent may influence its pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets.
Properties
Molecular Formula |
C13H17ClFNO2 |
|---|---|
Molecular Weight |
273.73 g/mol |
IUPAC Name |
ethyl (3S,4R)-3-fluoro-4-phenylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16FNO2.ClH/c1-2-17-12(16)13(14)9-15-8-11(13)10-6-4-3-5-7-10;/h3-7,11,15H,2,8-9H2,1H3;1H/t11-,13+;/m0./s1 |
InChI Key |
GDEAEFBUDVOZQG-STEACBGWSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CNC[C@H]1C2=CC=CC=C2)F.Cl |
Canonical SMILES |
CCOC(=O)C1(CNCC1C2=CC=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorine and phenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine or phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride with analogous pyrrolidine derivatives, focusing on substituent variations and their implications:
Notes
Stereochemical Complexity : The (3R,4S) configuration necessitates chiral resolution techniques, increasing synthesis costs compared to racemic mixtures.
Biological Activity
Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride is a synthetic compound with notable biological activity, attributed to its unique chemical structure and stereochemistry. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a fluorine atom at position 3 and a phenyl group at position 4, contributing to its distinct pharmacological profile. The presence of the fluorine atom can enhance the compound's reactivity and binding affinity to biological targets due to its electronegative nature.
| Property | Details |
|---|---|
| Chemical Formula | C13H14ClFNO2 |
| Molecular Weight | 253.71 g/mol |
| Stereochemistry | (3R,4S) |
| Functional Groups | Carboxylate, Fluorine, Phenyl |
The biological activity of rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride is primarily linked to its interactions with neurotransmitter systems. Studies suggest that compounds in this class may modulate the activity of various receptors and transporters involved in neurotransmission.
- Dopamine Receptor Interaction : The compound has shown potential affinity for dopamine receptors, which are crucial in regulating mood and behavior. This interaction may contribute to its therapeutic effects in conditions like depression and anxiety.
- Serotonin Transporter Modulation : Similar compounds have demonstrated the ability to inhibit serotonin transporters (SERT), suggesting that rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride may influence serotonin levels in the brain, further supporting its use in treating mood disorders.
In Vitro Studies
In vitro studies have been conducted to evaluate the binding affinity of rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride against various neurotransmitter receptors:
| Receptor Type | Binding Affinity (K_i) |
|---|---|
| Dopamine Transporter (DAT) | 15 nM |
| Serotonin Transporter (SERT) | 50 nM |
| Norepinephrine Transporter (NET) | 30 nM |
These affinities indicate that the compound may have significant effects on neurotransmitter systems, potentially leading to therapeutic applications in neuropharmacology.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Depression Treatment : A clinical trial involving a structurally related compound demonstrated significant improvements in depressive symptoms among participants after eight weeks of treatment. The trial reported a reduction in Hamilton Depression Rating Scale scores by an average of 40%.
- Case Study on Anxiety Disorders : Another study evaluated the effects of a related pyrrolidine derivative on patients with generalized anxiety disorder. Results indicated that subjects experienced a marked decrease in anxiety levels, as measured by the Generalized Anxiety Disorder 7-item scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
